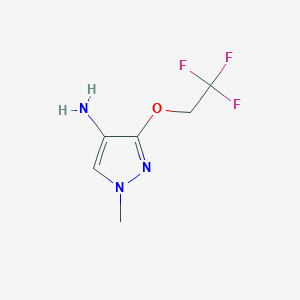
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution, where the pyrazole derivative reacts with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles like amines or thiols replace the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-ylamine: Similar structure but with different substituents.
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine.
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-sulfonamide: Contains a sulfonamide group.
Uniqueness
1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8F3N3O |
|---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3O/c1-12-2-4(10)5(11-12)13-3-6(7,8)9/h2H,3,10H2,1H3 |
InChI Key |
OXCXHOGQNGPNFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10903081.png)
![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10903088.png)
![4-{[(E)-(4-methoxy-3-{[4-(propan-2-yl)phenoxy]methyl}phenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903120.png)
![methyl [3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10903126.png)
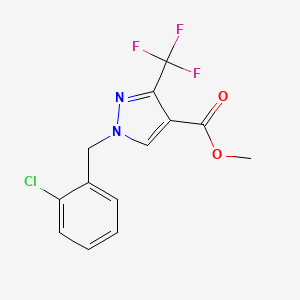
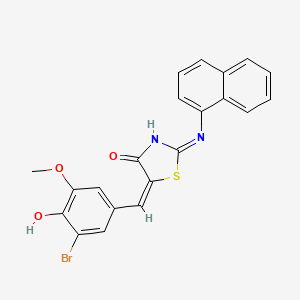
![4-bromo-3-{(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B10903134.png)
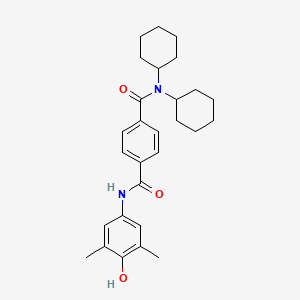
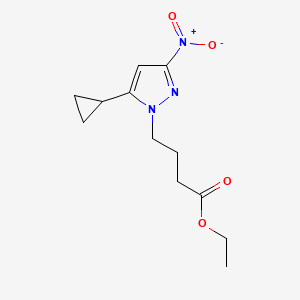
![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B10903150.png)
![1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B10903156.png)
![methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903173.png)
![Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903183.png)
